molecular formula C12H15FN2O2 B1490888 2-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid CAS No. 2098035-50-6

2-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid

Cat. No. B1490888
CAS RN: 2098035-50-6
M. Wt: 238.26 g/mol
InChI Key: FNHIXYXPARYGGF-UHFFFAOYSA-N
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Description

2-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid, also known as FMN, is a fluorinated derivative of nicotinic acid, a naturally occurring compound found in various plant sources. FMN is an important intermediate in the synthesis of many drugs and has been used in a variety of scientific research applications. This article will discuss the synthesis method of FMN, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Synthetic Methodologies and Pharmaceutical Intermediates

A practical synthesis method for a closely related pharmaceutical intermediate, 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, demonstrates the importance of fluorinated nicotinic acids in the preparation of key pharmaceutical compounds. This synthesis involves palladium-catalyzed cyanation/reduction and regioselective chlorination, highlighting the compound's role in drug development processes (Xin Wang et al., 2006).

Molecular Dynamics and Quantum Chemical Studies

The adsorption and corrosion inhibition properties of piperidine derivatives on iron surfaces were explored through quantum chemical calculations and molecular dynamics simulations. This research sheds light on the compound's potential in materials science, particularly in preventing corrosion, which is a crucial concern in various industries (S. Kaya et al., 2016).

Heterocyclic Synthesis

Research on the synthesis of new nicotinic acid ester, thieno[2,3-b]pyridine, and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives using pyridine-2(1H)-thione demonstrates the versatility of nicotinic acid derivatives in heterocyclic chemistry. These compounds have potential applications in the development of new pharmaceuticals and agrochemicals (M. Gad-Elkareem et al., 2006).

Industrial Applications and Green Chemistry

A literature review on ecological methods for producing nicotinic acid from commercially available raw materials highlights the importance of green chemistry in the industrial production of this compound. This research emphasizes the need for environmentally friendly production methods that do not burden the environment (Dawid Lisicki et al., 2022).

Insecticidal Activities

The synthesis and evaluation of nicotinic acid derivatives for their insecticidal activities against various pests underline the potential of these compounds in the development of new pesticides. This area of research is crucial for agricultural science, focusing on safer and more effective pest control methods (M. Deshmukh et al., 2012).

properties

IUPAC Name

2-[3-(fluoromethyl)piperidin-1-yl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c13-7-9-3-2-6-15(8-9)11-10(12(16)17)4-1-5-14-11/h1,4-5,9H,2-3,6-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHIXYXPARYGGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=N2)C(=O)O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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